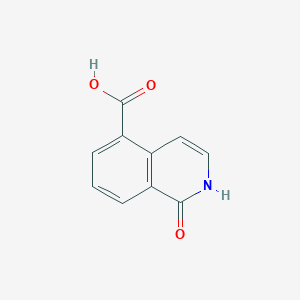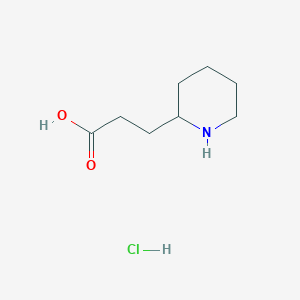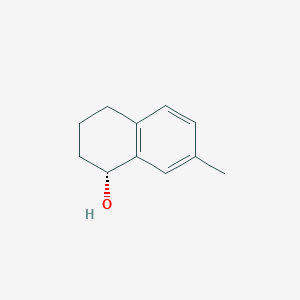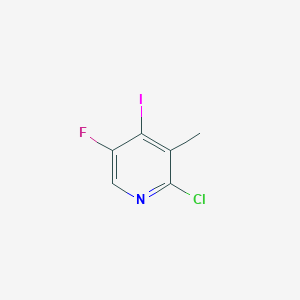
2-Propoxy-Pyridine-3-Carbaldehyde
説明
2-Propoxy-Pyridine-3-Carbaldehyde is a derivative of Pyridine-3-carbaldehyde, also known as nicotinaldehyde . Pyridine-3-carbaldehyde is an organic compound with the formula C5H4NCHO and is one of three isomeric pyridinaldehydes . It is a colorless liquid that is routinely available commercially .
Synthesis Analysis
The synthesis of pyridinecarboxaldehydes, which includes 2-Propoxy-Pyridine-3-Carbaldehyde, involves the replacement of one of the hydrogen atoms of the pyridine with an aldehyde moiety . The synthesis process involves the use of Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Molecular Structure Analysis
The molecular structure of 2-Propoxy-Pyridine-3-Carbaldehyde can be analyzed using various methods. The initial value of the torsional angle around the C–C α bond, needed for initiating geometry optimization, is determined by calculating torsional potential energy for various values of the dihedral angle around this bond in the entire conformational space from 0˚ to 360˚ . The dimeric structures of these molecules caused by the formation of intermolecular hydrogen bonds were computed at the same level of theory as used for their corresponding monomers .Chemical Reactions Analysis
The chemical reactions of 2-Propoxy-Pyridine-3-Carbaldehyde can be analyzed through its parent compound, Pyridine-3-carbaldehyde. The aldehyde functional group is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propoxy-Pyridine-3-Carbaldehyde can be inferred from its parent compound, Pyridine-3-carbaldehyde. It is a colorless liquid . The structural, energetic, and vibrational properties of the compound can be analyzed using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .科学的研究の応用
Brain Barrier Delivery and Elimination
2-Propoxy-Pyridine-3-Carbaldehyde demonstrates potential in neuroscience, particularly in facilitating drug delivery through the blood-brain barrier. A study by Bodor, Roller, and Selk (1978) utilized a quaternary pyridinium salt, related to 2-Propoxy-Pyridine-3-Carbaldehyde, to investigate the elimination rate of small quaternary salts from the brain. This research supports the hypothesis of an active transport mechanism for removing organic ions from the brain, suggesting the compound's utility in targeted drug delivery to the brain (Bodor, Roller, & Selk, 1978).
Coordination Chemistry and Metal Complexes
In coordination chemistry, 2-Propoxy-Pyridine-3-Carbaldehyde is used to create Schiff bases, which are key in forming metal complexes. Kanoongo, Singh, and Tandon (1990) demonstrated the condensation of aldehydes, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride to yield Schiff bases. These bases, upon reaction with tungsten oxotetrachloride, form complexes significant for structural and bonding studies (Kanoongo, Singh, & Tandon, 1990).
Advanced Organic Synthesis
The compound plays a critical role in advanced organic synthesis. Zhu and Seidel (2017) used a derivative, 2-alkylquinoline-3-carbaldehyde, for redox-neutral annulations involving dual C–H bond functionalization. This demonstrates its versatility in complex organic transformations (Zhu & Seidel, 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-Propoxy-Pyridine-3-Carbaldehyde are used for the spectrophotometric determination of trace elements. Gallego, García-Vargas, and Valcárcel (1979) used Pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone, a derivative, for the selective extraction and determination of iron(II) in various samples, demonstrating the compound's utility in trace element analysis (Gallego, García-Vargas, & Valcárcel, 1979).
Safety And Hazards
将来の方向性
The future directions for the study of 2-Propoxy-Pyridine-3-Carbaldehyde could involve further exploration of its synthesis, molecular structure, chemical reactions, and mechanism of action. There is potential for further investigation into its physical and chemical properties, as well as its safety and hazards. The compound could also be studied for its potential applications in various fields, such as coordination chemistry and pharmaceuticals .
特性
IUPAC Name |
2-propoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKKULPWZVYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654797 | |
| Record name | 2-Propoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-Pyridine-3-Carbaldehyde | |
CAS RN |
885278-12-6 | |
| Record name | 2-Propoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)




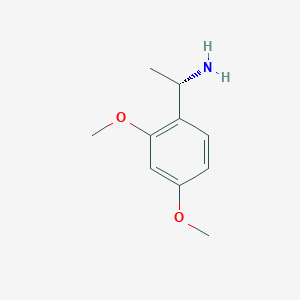

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)
![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
